Gilteritinib - 1254053-43-4

Gilteritinib

Catalog Number: EVT-253565
CAS Number: 1254053-43-4
Molecular Formula: C29H44N8O3
Molecular Weight: 552.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gilteritinib (formerly ASP2215) is a small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is primarily known for its potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and AXL. [] In scientific research, Gilteritinib serves as a valuable tool for investigating the role of FLT3 and AXL in various cellular processes, particularly in the context of AML. It allows researchers to manipulate the activity of these kinases and study the downstream consequences on cell proliferation, differentiation, and survival.

Mechanism of Action

Gilteritinib exerts its effects by selectively inhibiting the activity of FLT3 and AXL. [, ] These kinases are crucial for various cellular processes, including cell proliferation, survival, and differentiation. In the context of AML, FLT3 mutations, particularly FLT3-ITD, lead to constitutive activation of the receptor, driving uncontrolled cell proliferation. Gilteritinib effectively blocks this aberrant signaling by binding to the active site of FLT3, thereby inhibiting downstream signaling pathways like MAPK, PI3K/AKT, and JAK/STAT. [, , ] The inhibition of AXL, which can activate PI3K/AKT through its downstream targets, further contributes to the anti-leukemic effect of Gilteritinib. []

Applications
  • Investigating FLT3-driven AML pathogenesis: Gilteritinib is used to study the role of aberrant FLT3 signaling in AML development and progression. [, ] By inhibiting FLT3, researchers can assess its downstream effects on cell proliferation, differentiation, and survival, providing insights into the disease's pathogenesis.

  • Developing novel therapeutic strategies: Gilteritinib serves as a foundation for developing novel combination therapies for AML. [, , , , , ] It has been combined with other agents, such as chemotherapy, venetoclax (BCL-2 inhibitor), and other TKIs, to enhance its efficacy and overcome resistance mechanisms.

  • Understanding resistance mechanisms: Gilteritinib is also employed to elucidate the mechanisms underlying resistance to FLT3 inhibitors. [, , , ] Studies have identified mutations in RAS pathway genes (e.g., NRAS, KRAS, PTPN11) and gatekeeper mutations in FLT3 (e.g., F691L) as common resistance mechanisms. This knowledge guides the development of strategies to circumvent resistance and improve treatment durability.

  • Exploring the role of the tumor microenvironment: Research utilizing Gilteritinib has highlighted the influence of the bone marrow microenvironment on drug resistance. [, , ] Cytokines and growth factors secreted by stromal cells can protect AML blasts from the cytotoxic effects of Gilteritinib, contributing to treatment failure. Understanding this interplay between the BME and AML cells is crucial for developing strategies that effectively target residual disease.

Future Directions
  • Expanding therapeutic applications: The broad range of activity of Gilteritinib against several tyrosine kinases, including ALK, warrants further investigation into its potential applications in other malignancies beyond AML. []

  • Investigating the role of the immune system: Research into the influence of the immune system on Gilteritinib's activity is crucial. [] Understanding how T cell and NK cell populations interact with AML cells in the presence of Gilteritinib could lead to the development of immunotherapeutic approaches that synergize with the drug's effects.

Midostaurin

  • Compound Description: Midostaurin is a multi-target kinase inhibitor that targets FLT3, as well as several other kinases, including KIT, PDGFR, VEGFR, and PKC. It is approved by the FDA for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) who are FLT3 mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation, and as maintenance therapy following consolidation chemotherapy. [, ]
  • Relevance: Midostaurin and Gilteritinib are both FLT3 inhibitors, but Gilteritinib is more selective for FLT3. [, ] Gilteritinib has shown efficacy in patients who have relapsed or are refractory to prior FLT3 inhibitors, including midostaurin. [] Clinical trials are ongoing to compare the efficacy and safety of gilteritinib and midostaurin in combination with chemotherapy in patients with newly diagnosed FLT3mut+ AML. []

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor that targets FLT3, as well as other kinases, including VEGFR, PDGFR, KIT, and RAF. [] It is FDA-approved for the treatment of unresectable hepatocellular carcinoma, advanced renal cell carcinoma, and differentiated thyroid carcinoma.
  • Relevance: Sorafenib and Gilteritinib are both FLT3 inhibitors, but Gilteritinib has a different binding profile and is more selective for FLT3. [] Similar to midostaurin, Gilteritinib has shown efficacy in patients who have relapsed or are refractory to sorafenib. []

Quizartinib

  • Compound Description: Quizartinib is a highly selective FLT3 inhibitor. It has shown clinical activity in patients with relapsed or refractory FLT3-ITD-positive AML, including those who have relapsed after prior treatment with other FLT3 inhibitors. []
  • Relevance: Quizartinib and Gilteritinib are both potent and selective FLT3 inhibitors. [] Both drugs have been compared in clinical trials, with Gilteritinib demonstrating a longer duration of response and potentially longer overall survival, while Quizartinib may achieve remission faster. []

CUDC-907

  • Compound Description: CUDC-907 is a dual inhibitor of PI3K and histone deacetylases (HDACs). It has demonstrated potent anti-leukemic activity in preclinical models of FLT3-ITD AML, in part by downregulating FLT3 expression. [, ]
  • Relevance: While not structurally related to Gilteritinib, CUDC-907 shows synergistic antileukemic effects when combined with Gilteritinib. [, ] CUDC-907 counteracts Gilteritinib-induced FLT3 upregulation, enhancing the drug's efficacy. [, ]

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, kinases involved in the MAPK/ERK signaling pathway. [] It is FDA-approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.
  • Relevance: Trametinib effectively inhibits MEK-ERK signaling, which is often hyperactivated in Gilteritinib-resistant AML cells with NRAS mutations. [] Combining Trametinib with Gilteritinib shows promise as a potential therapeutic approach for overcoming Gilteritinib resistance. []

Azacitidine

  • Compound Description: Azacitidine is a pyrimidine nucleoside analog that inhibits DNA methyltransferase, leading to hypomethylation of DNA and cytotoxicity in rapidly dividing cells like leukemia cells. [] It is FDA-approved for the treatment of various myelodysplastic syndromes and AML.
  • Relevance: Azacitidine is often used in combination with Gilteritinib in patients with newly diagnosed AML who are ineligible for intensive chemotherapy. [] Studies suggest that the combination of Gilteritinib and Azacitidine is synergistic and may improve outcomes in these patients. []

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that promotes apoptosis in leukemia cells. [] It is FDA-approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
  • Relevance: Venetoclax has been explored in combination with Gilteritinib and intensive chemotherapy regimens like CLIA (Cladribine, Idarubicin, Cytarabine) for newly diagnosed FLT3-mutated AML. [] While early results suggest similar efficacy to Gilteritinib and chemotherapy alone, the addition of venetoclax may prolong count recovery. [] Further studies are needed to determine the optimal role of Venetoclax in this setting.

Properties

CAS Number

1254053-43-4

Product Name

Gilteritinib

IUPAC Name

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

Molecular Formula

C29H44N8O3

Molecular Weight

552.71

InChI

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)

InChI Key

GYQYAJJFPNQOOW-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

ASP-2215; ASP2215; ASP 2215; Gilteritinib.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.